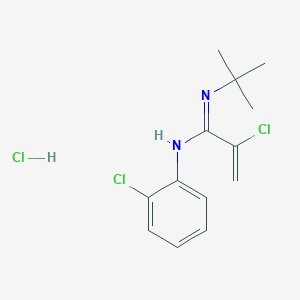
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride is a chemical compound with the molecular formula C7H13N2Cl. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propenimidamide group and a dimethylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenimidamide,1-dimethylethyl)-, monohydrochloride typically involves the reaction of propenimidamide with a dimethylethyl group under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives of the original compound.
Scientific Research Applications
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: It is used in the production of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propenimidamide,1-dimethylethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, N-(1,1-dimethylethyl)-: This compound has a similar structure but lacks the monohydrochloride group.
2-Propenimidamide, 2-chloro-N-(1,1-dimethylethyl)-: This compound includes a chloro group, which differentiates it from the original compound.
Uniqueness
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride is unique due to its specific structure and the presence of the monohydrochloride group. This structural feature imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
85801-96-3 |
|---|---|
Molecular Formula |
C13H17Cl3N2 |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
N'-tert-butyl-2-chloro-N-(2-chlorophenyl)prop-2-enimidamide;hydrochloride |
InChI |
InChI=1S/C13H16Cl2N2.ClH/c1-9(14)12(17-13(2,3)4)16-11-8-6-5-7-10(11)15;/h5-8H,1H2,2-4H3,(H,16,17);1H |
InChI Key |
UNPRDPCUWVOWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(C(=C)Cl)NC1=CC=CC=C1Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















